molecular formula C18H12ClFN2O2 B5776822 N'-(2-chloro-6-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide

N'-(2-chloro-6-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide

Cat. No. B5776822
M. Wt: 342.7 g/mol
InChI Key: BOUYLCKIHZKZML-UFFVCSGVSA-N
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Description

N'-(2-chloro-6-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide, also known as CFN, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFN belongs to the class of hydrazides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the immune system, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, modulate the immune system, and reduce inflammation. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-(2-chloro-6-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. This compound is also stable and has a long shelf life, making it ideal for use in experiments. However, this compound has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. This compound also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N'-(2-chloro-6-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide. One potential area of research is the development of more effective delivery methods for this compound. This could involve the use of nanoparticles or other drug delivery systems to improve the bioavailability of this compound. Another area of research is the development of analogs of this compound with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications. It possesses anti-tumor, anti-inflammatory, and anti-viral properties, and may be useful in the treatment of neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and to develop more effective delivery methods.

Synthesis Methods

N'-(2-chloro-6-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide can be synthesized by reacting 2-chloro-6-fluorobenzaldehyde with 1-hydroxy-2-naphthohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound.

Scientific Research Applications

N'-(2-chloro-6-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O2/c19-15-6-3-7-16(20)14(15)10-21-22-18(24)13-9-8-11-4-1-2-5-12(11)17(13)23/h1-10,23H,(H,22,24)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUYLCKIHZKZML-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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